2-Ethoxy-1-methanesulfonyl-4-nitrobenzene
Overview
Description
2-Ethoxy-1-methanesulfonyl-4-nitrobenzene is a chemical compound with the molecular formula C9H11NO5S . It has a molecular weight of 245.26 . The compound is known for its purity, which is approximately 98% .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO5S/c1-3-15-8-6-7 (10 (11)12)4-5-9 (8)16 (2,13)14/h4-6H,3H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 245.26 . More specific physical and chemical properties, such as melting point, boiling point, or solubility, were not found in the available sources.Scientific Research Applications
Chemical Reactions and Synthesis
- The compound has been studied in reactions with sulfonyl azides, providing insight into the influence of azide structure and solvent on reaction outcomes. This research highlights the role of electronic features and solvent polarity in such reactions (Benati, Nanni, & Spagnolo, 1999).
- It has been synthesized through ethoxylation of p-chloronitrobenzene using phase-transfer catalysts and ultrasound irradiation, demonstrating the effects of various factors like catalyst amount and ultrasound frequency on the conversion rate of the reaction (Wang & Rajendran, 2007).
Electrochemical Studies
- Electrochemical reduction of related nitrobenzene compounds in ionic liquids has been explored, with findings indicating specific reduction mechanisms influenced by the viscous nature of the ionic liquid (Silvester et al., 2006).
Gas-Phase Chemistry
- Studies on gas-phase reactions of sulfonate anions have provided insights into the basicities and fragmentation reactions of sulfonic acids, including methane sulfonic acid, which is relevant to the understanding of the chemical behavior of similar compounds (Smith, O’Hair, & Williams, 1996).
Catalytic Reactions
- The compound has been used in Rh-catalyzed intramolecular cyclization reactions, demonstrating its utility in the synthesis of complex organic structures like sulfonylated unsaturated piperidines (Furukawa, Hata, Shigeta, & Urabe, 2019).
Crystal Structure Analysis
- Structural studies have been conducted on similar compounds, such as the crystal structure analysis of 2-(4'-Carbomethoxy-2'-nitrophenylsulfonyl)-1,3,5-trimethylbenzene, providing valuable data on molecular conformations (Heijden, Chandler, & Robertson, 1975).
Safety and Hazards
properties
IUPAC Name |
2-ethoxy-1-methylsulfonyl-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-3-15-8-6-7(10(11)12)4-5-9(8)16(2,13)14/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPAAEJKCKFUFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252377 | |
Record name | Benzene, 2-ethoxy-1-(methylsulfonyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1423037-34-6 | |
Record name | Benzene, 2-ethoxy-1-(methylsulfonyl)-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-ethoxy-1-(methylsulfonyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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